molecular formula C9H7Cl2NO3 B2833673 Ethyl 4,6-dichloro-2-formylnicotinate CAS No. 1390657-38-1

Ethyl 4,6-dichloro-2-formylnicotinate

Cat. No.: B2833673
CAS No.: 1390657-38-1
M. Wt: 248.06
InChI Key: NGVWKKGDMBBRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dichloro-2-formylnicotinate is a chemical compound with the molecular formula C9H7Cl2NO3 It is a derivative of nicotinic acid, featuring ethyl ester, dichloro, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-2-formylnicotinate typically involves the chlorination of ethyl nicotinate followed by formylation. One common method includes:

    Chlorination: Ethyl nicotinate is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions.

    Formylation: The chlorinated product is then subjected to formylation using a formylating agent like formic acid or formamide under acidic conditions to introduce the formyl group at the 2 position.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or continuous flow reactors: to control reaction conditions precisely.

    Purification steps: such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dichloro-2-formylnicotinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution products: Depending on the nucleophile, products like ethyl 4-amino-6-chloro-2-formylnicotinate.

    Reduction products: Ethyl 4,6-dichloro-2-hydroxymethylnicotinate.

    Oxidation products: Ethyl 4,6-dichloro-2-carboxynicotinate.

Scientific Research Applications

Ethyl 4,6-dichloro-2-formylnicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 4,6-dichloro-2-formylnicotinate exerts its effects depends on its application:

    Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical reactivity: The presence of electron-withdrawing chlorine atoms and the formyl group makes it a versatile intermediate for further chemical transformations.

Comparison with Similar Compounds

Ethyl 4,6-dichloro-2-formylnicotinate can be compared with other nicotinic acid derivatives:

    Ethyl nicotinate: Lacks the chlorine and formyl groups, making it less reactive.

    Ethyl 4-chloro-2-formylnicotinate: Contains only one chlorine atom, resulting in different reactivity and properties.

    Ethyl 4,6-dichloronicotinate:

These comparisons highlight the unique combination of functional groups in this compound, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 4,6-dichloro-2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)8-5(10)3-7(11)12-6(8)4-13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVWKKGDMBBRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.